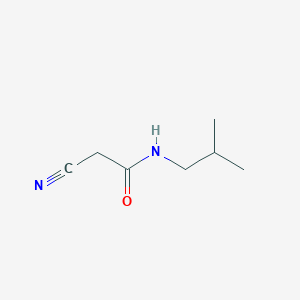

2-cyano-N-isobutylacetamide

Descripción

Significance of Cyanoacetamides in Organic Synthesis and Medicinal Chemistry

Cyanoacetamide and its derivatives are recognized as highly versatile building blocks in organic chemistry. researchgate.nettubitak.gov.tr They are polyfunctional molecules, possessing both electrophilic and nucleophilic sites, which allows them to participate in a wide array of chemical reactions. tubitak.gov.trresearchgate.net The presence of an active methylene (B1212753) group, a cyano group, and an amide carbonyl group within the same structure makes cyanoacetamides valuable precursors for the synthesis of a diverse range of heterocyclic compounds, including pyridines, pyrimidines, thiazoles, and pyrazoles. multichemindia.comsapub.org Many of these synthesized heterocycles exhibit significant biological activities, positioning cyanoacetamides as crucial intermediates in drug discovery and medicinal chemistry. ontosight.ai

The reactivity of the cyanoacetamide core allows for its use in various multicomponent reactions, such as the Gewald reaction for the synthesis of 2-aminothiophenes, which are important scaffolds in pharmaceuticals. nih.gov Furthermore, cyanoacetamide derivatives have been investigated for a range of biological applications, including as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.ainih.gov

Historical Context of N-Alkyl Amides in Chemical Literature

The amide bond is a cornerstone of organic and biological chemistry, most notably forming the backbone of proteins. hepatochem.com The synthesis of amides, particularly N-alkyl amides, has been a subject of extensive research for over a century. Early methods often involved the reaction of amines with carboxylic acid derivatives. A significant historical method for the synthesis of N-alkyl amides is the Ritter reaction, first described by John J. Ritter, which involves the reaction of a nitrile with an alcohol or alkene in the presence of a strong acid. wikipedia.org

Over the decades, numerous methods for the N-alkylation of amides have been developed, driven by the wide-ranging applications of N-alkyl amides in the pharmaceutical, biological, and chemical industries. rsc.orgresearchgate.net More recent advancements have focused on developing more sustainable and efficient catalytic methods for amide bond formation and N-alkylation, including the use of transition-metal catalysts and biocatalytic approaches. rsc.orgresearchgate.net These developments have made a vast array of N-alkyl amides, including those with varying alkyl substituents like the isobutyl group, readily accessible for research and industrial applications.

Structural Features and their Academic Relevance

The academic relevance of 2-cyano-N-isobutylacetamide is derived from the interplay of its key structural features: the cyano group, the amide linkage, and the N-isobutyl group.

The Cyano Group: The nitrile functionality is a strong electron-withdrawing group, which acidifies the adjacent methylene protons, making them susceptible to deprotonation and subsequent reactions. This "active methylene" character is central to the synthetic utility of cyanoacetamides. tubitak.gov.tr The cyano group itself can participate in various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

The Amide Linkage: The amide bond is a highly stable functional group with a planar geometry due to resonance. nih.gov It can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), which is crucial for molecular recognition and binding to biological targets in medicinal chemistry. nih.govacs.org The presence of the amide is fundamental to the structure and properties of many drug molecules. acsgcipr.org

The N-Isobutyl Group: The isobutyl group is a branched alkyl substituent that is prevalent in many bioactive molecules and drugs. academie-sciences.fracademie-sciences.fr It is a hydrophobic moiety that can influence the compound's solubility, lipophilicity, and steric profile. academie-sciences.fr These properties are critical for how a molecule interacts with biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on related N-alkyl cyanoacetamides have shown that the nature of the N-alkyl substituent can influence the reactivity and biological activity of the molecule. researchgate.net The isobutyl group, in particular, has been identified as a favorable substituent in some instances for enhancing biological efficacy.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51838-01-8 |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyano-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGSMOIWEZRTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404573 | |

| Record name | 2-cyano-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51838-01-8 | |

| Record name | 2-cyano-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano N Isobutylacetamide

Direct Amidation Reactions

Direct amidation methods involve the formation of the amide bond in a single step from readily available precursors. These are often favored for their atom economy and straightforward procedures.

Reactions of Alkyl Cyanoacetates with Isobutylamine (B53898)

The reaction of alkyl cyanoacetates, such as ethyl cyanoacetate (B8463686), with isobutylamine represents a common and efficient method for the synthesis of N-substituted cyanoacetamides. researchgate.nettubitak.gov.tr This nucleophilic acyl substitution involves the attack of the amine on the ester carbonyl group, leading to the displacement of the alkoxy group and formation of the desired amide.

The general reaction scheme is as follows: NC-CH₂-COOR' + (CH₃)₂CHCH₂NH₂ → NC-CH₂-CONHCH₂CH(CH₃)₂ + R'OH

These reactions are typically carried out under various conditions, ranging from neat heating of the reactants to using a solvent like ethanol (B145695). tubitak.gov.trbeilstein-journals.org The choice of reaction conditions can significantly influence the reaction rate and yield. For instance, solvent-free fusion of an amine with an excess of ethyl cyanoacetate at elevated temperatures (e.g., 150°C) is a widely used method for preparing cyanoacetanilides and can be adapted for aliphatic amines like isobutylamine. tubitak.gov.tr Alternatively, refluxing the reactants in a suitable solvent such as ethanol can also afford the product in good yields. researchgate.net

Table 1: Illustrative Reaction Conditions for Direct Amidation of Alkyl Cyanoacetates This table is generated based on general methods for N-substituted cyanoacetamide synthesis and may not represent optimized conditions for this specific reaction.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl Cyanoacetate | Isobutylamine | Ethanol | Reflux | Good | researchgate.net |

| Ethyl Cyanoacetate | Isobutylamine | None (Fusion) | ~150°C | Good | tubitak.gov.tr |

| Methyl Cyanoacetate | Primary Amines | None | N/A | High | beilstein-journals.org |

Reactions of Cyanoacetic Acid with Isobutylamine

Direct condensation of cyanoacetic acid with isobutylamine offers another route to 2-cyano-N-isobutylacetamide. However, this reaction typically requires the use of coupling agents or catalysts to facilitate the dehydration of the initially formed ammonium (B1175870) carboxylate salt. nih.govnumberanalytics.com The direct thermal condensation of carboxylic acids and amines is possible but often necessitates high temperatures (above 160°C) to drive off water and favor amide formation. mdpi.com

More contemporary and milder methods employ catalysts such as boric acid or its derivatives. amazonaws.comucl.ac.uk For example, azeotropic removal of water from a toluene (B28343) solution of cyanoacetic acid, an amine, and a catalytic amount of boric acid has proven effective for amidation. amazonaws.com This method is advantageous due to the low cost, low toxicity, and ease of handling of the catalyst.

Table 2: Catalytic Direct Amidation of Cyanoacetic Acid This table presents a general method for boric acid-catalyzed amidation and is applicable to isobutylamine.

| Reactant 1 | Reactant 2 | Catalyst (eq.) | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyanoacetic Acid | 4-Trifluoromethylaniline | Boric Acid (0.1) | Toluene | Azeotropic reflux, 12h | 73% | amazonaws.com |

Indirect Synthetic Routes

Indirect methods involve the synthesis of an intermediate which is then converted to the final product. These multi-step sequences can be advantageous when direct routes are inefficient or when specific precursors are more readily available.

From Chloroacetyl Chloride and Isobutylamine followed by Cyanation

A well-documented indirect route to this compound involves a two-step process. The first step is the synthesis of 2-chloro-N-isobutylacetamide via the reaction of isobutylamine with chloroacetyl chloride. This is a standard Schotten-Baumann type reaction, often carried out in the presence of a base to neutralize the HCl byproduct.

The second step is the nucleophilic substitution of the chloride in 2-chloro-N-isobutylacetamide with a cyanide salt, such as sodium cyanide or potassium cyanide. researchgate.net This cyanation reaction effectively converts the chloroacetamide intermediate into the desired cyanoacetamide.

A specific protocol for a similar reaction involves treating 2-chloro-N-isobutylacetamide with sodium cyanide and sodium carbonate in tetrahydrofuran (B95107) (THF) at 20°C for 5 hours, which results in a 68% yield after recrystallization.

Table 3: Two-Step Synthesis via Cyanation This table details the conditions for the cyanation of a chloroacetamide precursor.

| Reactant 1 | Reagent 1 | Reagent 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-N-isobutylacetamide | Sodium Cyanide | Sodium Carbonate | THF | 20°C, 5 hours | 68% |

Utilizing Nitrile Reactivity in Precursor Synthesis

The nitrile group is a versatile functional group that can be introduced early in a synthetic sequence and participate in various transformations. beilstein-journals.org While not a direct synthesis of this compound itself, the reactivity of the nitrile in precursors is a key aspect of its chemistry. The cyano group and the adjacent active methylene (B1212753) group in cyanoacetamides are key to their utility as building blocks in the synthesis of more complex heterocyclic compounds. tubitak.gov.tr The electrophilic nature of the nitrile carbon allows for attack by nucleophiles, a reactivity that is fundamental to many of its applications in further synthetic steps. unl.pt

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Several factors can be systematically varied:

Temperature: In direct amidation reactions, temperature plays a significant role. For solvent-free fusion methods, temperatures around 150°C are often employed. tubitak.gov.tr For the cyanation of chloroacetamides, lower temperatures (e.g., 20°C) can be effective, while higher temperatures (above 60°C) may risk decomposition of the product.

Solvent: The choice of solvent can influence reagent solubility and reaction rates. For the cyanation of 2-chloro-N-isobutylacetamide, THF is reported to be an effective solvent as it enhances reagent solubility without promoting significant side reactions. In direct amidation, polar solvents like ethanol can be used, or the reaction can be run neat.

Catalyst: For the direct amidation of cyanoacetic acid, the use of catalysts is essential for achieving good yields under mild conditions. Boric acid has been shown to be an effective catalyst for this transformation. amazonaws.com The catalyst loading is a key parameter to optimize; for instance, 0.1 to 0.3 equivalents of boric acid have been used successfully. amazonaws.com

Base: In the cyanation of chloroacetamides, a mild base like sodium carbonate is used to maintain basic conditions, which can be more effective than weaker bases like sodium bicarbonate in minimizing the hydrolysis of the nitrile group.

Reaction Time: The duration of the reaction should be sufficient to ensure complete conversion of the starting materials. This is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For the cyanation reaction mentioned, a 5-hour reaction time was employed.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making the process more efficient and cost-effective for both laboratory and potential industrial-scale production.

Chemical Reactivity and Transformation Studies of 2 Cyano N Isobutylacetamide

Hydrolysis and Solvolysis Reactions

The stability of the amide bond in 2-cyano-N-isobutylacetamide is a critical factor in its application in synthetic chemistry. Amide hydrolysis, the cleavage of the C-N bond, is a fundamental reaction that can be catalyzed by either acid or base. smolecule.com The rate of this process is influenced by both electronic and steric factors within the molecule.

Kinetic Studies of Amide Hydrolysis

The kinetic parameters for the acid-catalyzed hydrolysis of N-isobutylacetamide have been determined and are presented in the table below. These values offer a reasonable approximation for the behavior of the amide bond in this compound, with the acknowledgment that the electron-withdrawing nature of the cyano group would likely influence the reaction rate.

Influence of Alkyl Substituents on Amide Reactivity

The structure of the N-alkyl substituent significantly impacts the rate of amide hydrolysis, primarily through steric effects. publish.csiro.aupublish.csiro.au The Taft linear free energy relationship, which correlates reaction rates with steric and electronic parameters, has been applied to the hydrolysis of N-alkylacetamides. emerginginvestigators.org For the acid-catalyzed hydrolysis of these amides, the reaction is predominantly controlled by the steric hindrance of the N-alkyl group. publish.csiro.au

An analysis of the rate data for a series of N-alkylacetamides shows a strong correlation with Taft's Es steric parameters. publish.csiro.auresearchgate.net Generally, as the steric bulk of the N-alkyl group increases, the rate of hydrolysis decreases due to the increased difficulty of the nucleophilic attack by water on the carbonyl carbon. solubilityofthings.com The isobutyl group, being a branched alkyl chain, imparts a moderate level of steric hindrance compared to linear alkyl chains. publish.csiro.au The presence of the electron-withdrawing cyano group on the α-carbon in this compound is expected to destabilize the resonance of the amide bond, potentially increasing its susceptibility to nucleophilic attack and thus enhancing the hydrolysis rate compared to N-isobutylacetamide. etsu.eduauburn.edu

Reactions Involving the Cyano Group

The cyano group in this compound is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions and participation in the formation of heterocyclic rings.

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. stackexchange.com A classic example of this reactivity is the Grignard reaction, where an organomagnesium halide adds to the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone. organic-chemistry.org While specific examples with this compound are not detailed in the provided literature, the general mechanism suggests that treatment with a Grignard reagent, followed by aqueous workup, would lead to the formation of a β-keto amide. libretexts.orglibretexts.orglumenlearning.com The steric and electronic environment around the nitrile will influence the feasibility and yield of such reactions. stackexchange.com

Transformations into Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the cyano group, the active methylene (B1212753) group, and the amide functionality allows for cyclization reactions with a range of reagents. For instance, it can be used in the synthesis of pyrimidine (B1678525) derivatives. smolecule.commdpi.comeuc.ac.cyresearchgate.net The reaction with bifunctional reagents can lead to the formation of six-membered rings. Another important reaction is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis, although this would require a modification of the starting material to a dinitrile. wikipedia.orgsynarchive.comambeed.comnumberanalytics.comlscollege.ac.in The reactivity of the active methylene group can be exploited in condensation reactions with aldehydes and ketones, leading to the formation of α,β-unsaturated cyanoacetamides, which are themselves versatile intermediates for further cyclizations. researchgate.net

Reactions Involving the Amide Group

The amide group itself can undergo several important chemical transformations beyond hydrolysis.

One of the most significant reactions of amides is their reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality to an amine. biotrend.comorganicchemistrydata.orgmasterorganicchemistry.comharvard.eduorganic-chemistry.org In the case of this compound, this reduction would be expected to yield N-(3-amino-2-cyanopropyl)isobutylamine, as LiAlH₄ can also reduce the nitrile group, although typically at a slower rate than the amide. The precise outcome would depend on the reaction conditions.

Another reaction of substituted amides is the Vilsmeier-Haack reaction, which involves formylation using a Vilsmeier reagent (a substituted chloroiminium ion). wikipedia.orgnih.govsemanticscholar.orgorganic-chemistry.orgresearchgate.net This reaction typically occurs on electron-rich aromatic systems, but can also take place at the α-carbon of activated carbonyl compounds. The applicability of this reaction to this compound would depend on the specific reaction conditions and the reactivity of the active methylene group.

The Hofmann rearrangement, a reaction that converts primary amides to primary amines with one less carbon atom, is not applicable to this compound as it is a secondary amide. wikipedia.orgthermofisher.commasterorganicchemistry.comrsc.orgstackexchange.com This reaction requires two protons on the amide nitrogen for the mechanism to proceed. stackexchange.com

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in this compound can participate in nucleophilic substitution reactions, leading to N-alkylated and N-acylated products. These reactions typically require the deprotonation of the amide nitrogen by a suitable base to form an amidate anion, which then acts as the nucleophile.

N-Alkylation: In the presence of a base, this compound can be alkylated on the nitrogen atom by various alkyl halides. The choice of base and solvent is crucial for the success of this reaction, with stronger bases generally favoring the formation of the N-alkylated product. The reaction proceeds via an SN2 mechanism, where the amidate anion displaces the halide from the alkyl halide.

N-Acylation: Similarly, N-acylation can be achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an additional acyl group onto the nitrogen atom, forming an N-acyl-2-cyano-N-isobutylacetamide derivative. These derivatives can be valuable intermediates in the synthesis of more complex molecules. For instance, N-acylation with 2,2,2-trifluoroacetyl chloride has been documented in the synthesis of pharmacokinetically improved compounds. google.com

A variation of this reactivity involves the reaction with compounds like 1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride in the presence of an organic base like triethylamine. google.com

Interactive Data Table: Examples of N-Alkylation and N-Acylation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Alkyl Halide | N-Alkylated | |

| This compound | Acyl Chloride | N-Acylated | |

| This compound | 1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | N-Acylated | google.com |

Condensation Reactions

The active methylene group (the CH₂ group adjacent to the cyano and carbonyl groups) in this compound is a key site for condensation reactions, most notably the Knoevenagel condensation. sigmaaldrich.comorientjchem.org

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.com The active methylene group in this compound is readily deprotonated by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), to form a carbanion. sigmaaldrich.comchemspider.comorganic-chemistry.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com

This reaction is highly versatile and has been employed in the synthesis of various compounds. For example, the condensation of this compound with aromatic aldehydes can lead to the formation of substituted acrylamide (B121943) derivatives. researchgate.net These reactions are often facilitated by microwave irradiation to improve yields and reduce reaction times. researchgate.net

The general scheme for the Knoevenagel condensation involving this compound is as follows:

Step 1: Deprotonation: A base removes a proton from the α-carbon of this compound.

Step 2: Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of an aldehyde or ketone.

Step 3: Dehydration: The intermediate alcohol undergoes elimination of a water molecule to form a carbon-carbon double bond.

Interactive Data Table: Knoevenagel Condensation of this compound

| Aldehyde/Ketone Reactant | Base/Catalyst | Product Type | Reference |

| Aromatic Aldehydes | Piperidine/Pyridine | α,β-Unsaturated Acrylamide | researchgate.net |

| Various Aldehydes and Ketones | Amine Catalysts | α,β-Unsaturated Carbonyl Compound | sigmaaldrich.comorganic-chemistry.org |

Metal-Catalyzed Transformations

The reactivity of this compound can be further expanded through the use of metal catalysts, which can enable unique transformations that are not accessible through traditional methods.

N-Acyliminium Ion Chemistry

N-acyliminium ions are highly reactive electrophilic intermediates that are valuable in the construction of various nitrogen-containing heterocyclic scaffolds. nih.govru.nl These ions can be generated from suitable precursors, such as N,O-acetals or N,N-acetals, under acidic or Lewis acidic conditions. ru.nlrsc.org While direct studies on the generation of N-acyliminium ions from this compound are not extensively detailed, the principles of N-acyliminium ion chemistry are relevant to its potential transformations.

The general strategy involves the formation of an N-acyliminium ion from a derivative of this compound, which can then be trapped by a variety of nucleophiles. beilstein-journals.org This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the position alpha to the nitrogen atom. nih.gov For instance, earth-abundant metal catalysts like calcium have been used to generate N-acyliminium ions, which can then react with various nucleophiles. lancs.ac.uk The trapping of these intermediates can occur intramolecularly, leading to the formation of complex polycyclic structures. lancs.ac.uk

The versatility of N-acyliminium ions is demonstrated by their reaction with a wide range of nucleophiles, including carbon nucleophiles (like indoles), heteroatomic nucleophiles (like thiols), and even radicals. beilstein-journals.orglancs.ac.uk

Catalytic Hydrogenation

The cyano group of this compound is susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. This transformation typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere.

The reaction proceeds by the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. The complete reduction of the cyano group yields a primary amine. This process is crucial for the synthesis of various amines from readily available nitriles.

For example, a process for preparing 3-aminopropanol and a primary amine involves the hydrogenation of a cyanoethyl ketoxime in the presence of a hydrogenation catalyst. lookchem.com While this is not a direct hydrogenation of this compound, it illustrates the general principle of reducing a cyano group to an amine.

Interactive Data Table: Potential Products of Catalytic Hydrogenation

| Starting Material | Catalyst | Product | Reference |

| This compound | Pd, Pt, or Ni | 3-Amino-N-isobutylpropanamide | |

| Cyanoethyl ketoxime | Hydrogenation Catalyst | Primary Amine and Aminopropanol | lookchem.com |

Spectroscopic and Structural Analysis of this compound

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the specific spectroscopic and structural elucidation of this compound as requested. Generating such an article would require speculation based on the properties of similar functional groups rather than being based on verified experimental data for the compound itself, which would not meet the required standards of scientific accuracy.

While general principles of NMR and IR spectroscopy allow for the prediction of approximate spectral features, the precise chemical shifts and vibrational frequencies are unique to the molecule's exact structure and are influenced by its specific electronic and steric environment.

For context, related compounds are mentioned in the literature:

N-isobutylacetamide (the non-cyanated analog) has been studied to understand the effects of alkyl group substitutions on the properties of amides. oup.com

Various cyanoacetamide derivatives are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and thiophenes. researchgate.netmultichemindia.com

Chemical suppliers list This compound under CAS number 51838-01-8, indicating its existence and commercial availability, though public-domain spectral data is not provided. bldpharm.comguidechem.com

Without access to peer-reviewed experimental data for this compound, any attempt to create the detailed article as outlined would be unsubstantiated.

Spectroscopic and Structural Elucidation of 2 Cyano N Isobutylacetamide

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and formula of 2-cyano-N-isobutylacetamide. The molecular formula for this compound is C₇H₁₂N₂O, which corresponds to a molecular weight of approximately 140.18 g/mol . echemi.combldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which has been determined to be 140.094963011. echemi.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. For this compound, this peak would appear at m/z 140. The fragmentation pattern provides further structural confirmation. Amides undergo characteristic fragmentation pathways, including α-cleavage and McLafferty rearrangement. libretexts.org

Key expected fragmentation patterns for this compound include:

α-Cleavage: This involves the cleavage of the bond adjacent to the nitrogen atom. The primary α-cleavage would be the loss of the isobutyl group, leading to a significant fragment.

McLafferty Rearrangement: Primary amides can exhibit a base peak resulting from this rearrangement. libretexts.org

Loss of Functional Groups: Fragments corresponding to the loss of the cyano group (-CN) or parts of the isobutyl chain are also anticipated.

The analysis of these fragments allows for the unambiguous identification and structural confirmation of the molecule.

Table 1: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol echemi.combldpharm.com |

| Exact Mass | 140.094963011 echemi.com |

Advanced Spectroscopic Techniques for Conformational Analysis

While MS confirms the molecular structure, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for detailed conformational analysis in solution. The conformation of the amide bond and the orientation of the isobutyl and cyanomethyl groups are of particular interest.

Studies on related N-alkylacetamides have demonstrated that NMR is a powerful tool for investigating these conformational features. The chemical shift of the amide proton (NH) is highly sensitive to its environment, including hydrogen bonding and the electronic effects of neighboring substituents.

In this compound, the electron-withdrawing nature of the cyanomethyl group and the electron-donating properties of the isobutyl group have opposing effects on the amide proton. Electron-withdrawing groups tend to increase the positive charge density on the amide proton, leading to a downfield shift in the ¹H NMR spectrum.

Techniques such as hydrogen-deuterium (H-D) or hydrogen-chlorine (H-Cl) exchange, monitored by ¹H NMR, can differentiate between solvent-exposed and intramolecularly hydrogen-bonded amide protons. The rate of this exchange provides insight into the accessibility of the NH proton and, consequently, the molecule's conformation. For instance, a slower exchange rate would suggest that the amide proton is sterically shielded or involved in hydrogen bonding.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, offering direct evidence for the spatial proximity of different parts of the molecule and thus defining its preferred conformation in solution.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-cyanoacetamide |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

The electronic properties, such as the distribution of electron density, are also a subject of these theoretical investigations. The cyano and acetamide (B32628) groups, being electron-withdrawing, create a specific electronic environment that can be quantified through computational methods. This electronic structure is crucial for understanding the molecule's reactivity and its interactions with other molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis of 2-cyano-N-isobutylacetamide is critical for understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Theoretical studies have explored this landscape to identify the most energetically favorable conformations.

The relative energies of different conformers are determined by a delicate balance of steric and electronic effects. For instance, the orientation of the isobutyl group relative to the acetamide backbone can significantly impact the molecule's stability. By mapping the energy landscape, researchers can predict the most likely shapes the molecule will adopt in different environments.

Simulation of Spectroscopic Parameters

Computational methods are frequently used to simulate the spectroscopic parameters of molecules like this compound, providing a valuable tool for interpreting experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecule's structure.

These simulations are based on the calculated electronic structure and molecular geometry. By predicting the spectroscopic signatures of different possible isomers or conformers, computational chemistry can help to resolve ambiguities in experimental assignments and provide a more complete picture of the molecule's behavior.

Reaction Pathway Analysis and Transition State Modeling

Understanding the chemical reactions that form or consume this compound can be greatly enhanced through reaction pathway analysis and transition state modeling. These computational techniques allow for the exploration of potential reaction mechanisms, the identification of intermediate structures, and the calculation of activation energies.

For example, the synthesis of this compound likely involves the reaction of a cyanoacetic acid derivative with isobutylamine (B53898). Theoretical modeling can map out the energetic profile of this reaction, identifying the transition state—the highest energy point along the reaction coordinate—and thus providing insight into the reaction's feasibility and kinetics. This level of detail is often difficult to obtain through experimental means alone.

Intermolecular Interaction Studies

The way this compound interacts with itself and with other molecules is governed by a network of intermolecular forces. Computational studies can probe these interactions in detail, identifying the types of forces at play and their relative strengths. Given the presence of N-H and C=O groups, hydrogen bonding is expected to be a significant contributor to the intermolecular forces.

Supramolecular Chemistry and Intermolecular Interactions of 2 Cyano N Isobutylacetamide

Hydrogen Bonding Networks in the Solid State and Solution

Hydrogen bonds are the principal drivers of the supramolecular assemblies of 2-cyano-N-isobutylacetamide. The nature and arrangement of these bonds differ between the solid state, where crystal packing forces play a significant role, and in solution, where interactions with the solvent are paramount. researchgate.net

Amide-Amide Hydrogen Bonding Motifs

In the solid state, amides are well-known for forming robust hydrogen-bonded ladders. rsc.org The N-H group of one amide molecule donates a hydrogen to the carbonyl oxygen (C=O) of a neighboring molecule, creating a characteristic chain or dimeric motif. rsc.orgias.ac.in Specifically, primary and secondary amides often form dimers through two identical N-H···O hydrogen bonds, resulting in a ring structure described by the graph-set notation R²₂(8). researchgate.net While the classic amide ladder is a common feature, its formation can be disrupted by the presence of other competitive hydrogen-bond acceptors within the molecule. rsc.org

The presence of the cyano group in this compound introduces another potential hydrogen bond acceptor site. The relative ability of the amino and cyano nitrogens to accept hydrogen bonds has been a subject of investigation. nih.gov Studies on related molecules show that hydrogen bonds are often more abundant on the nitrile nitrogen than on the amino nitrogen. nih.gov This preference can be influenced by resonance effects, where the electron-donating character of an amino group can enhance the hydrogen-bonding ability of a conjugated cyano group. nih.gov

Amide-Solvent Interactions

In solution, the intramolecular and intermolecular hydrogen bonds that define the solid-state structure can be influenced by interactions with solvent molecules. mdpi.com Protic solvents, such as methanol (B129727) and water, can compete for hydrogen bonding sites, potentially disrupting the amide-amide motifs observed in crystals. mdpi.com For instance, in nonpolar solvents like chloroform, intramolecular hydrogen bonds are more likely to persist. mdpi.com The chemical shifts observed in NMR spectroscopy can provide evidence for these interactions, with changes indicating a switch in the dominant hydrogen bonding pattern. mdpi.com

The effect of different solvents on the chemical shifts of amide protons has been studied for various acetanilides, providing a model for understanding how amide-solvent interactions can influence the electronic environment of the amide group. oup.com

Self-Assembly Processes and Aggregation Behavior

The interplay of hydrogen bonding and other intermolecular forces drives the self-assembly of this compound molecules into larger aggregates. nih.gov In some cases, the aggregation process can be controlled to form specific structures. For example, related cyano-luminogens have been shown to form supramolecular polymers through a combination of quadruple hydrogen bonding between amide groups and π-stacking of aromatic moieties. rsc.org

The aggregation behavior can be influenced by kinetic and thermodynamic factors, leading to the formation of different aggregated species. rsc.org These different aggregates can exhibit distinct physical properties. rsc.org

Co-crystallization Strategies Based on Amide Supramolecular Synthons

Co-crystallization is a powerful technique in crystal engineering that involves combining two or more different molecules in a single crystal lattice. rsc.org This strategy relies on the predictable and robust nature of supramolecular synthons, which are recognizable patterns of intermolecular interactions. mdpi.com The amide group is a particularly useful functional group for designing co-crystals due to its reliable formation of hydrogen-bonded synthons. nih.govmdpi.com

The carboxylic acid–primary amide supramolecular heterosynthon is a well-established and widely used synthon in the design of co-crystals. mdpi.com By combining a molecule containing an amide, like this compound, with a coformer containing a carboxylic acid, it is possible to generate a co-crystal with a predictable hydrogen-bonding network. The reliability of these synthons allows for a degree of control over the resulting crystal structure and properties. rsc.org

Anion Recognition and Sensing Potential

The field of supramolecular chemistry has seen significant progress in the development of synthetic receptors for anion recognition and sensing. nih.gov These receptors often utilize hydrogen bonding interactions to bind with specific anions. nih.govmdpi.com The amide group, with its N-H donor, is a key functional group in many anion receptors.

While direct studies on the anion sensing capabilities of this compound are not extensively documented, its structure suggests potential in this area. The presence of both an amide N-H group and a cyano group could allow for cooperative binding to anions. The cyano group, being electron-withdrawing, can increase the acidity of the amide proton, enhancing its hydrogen-bonding strength and potential for anion recognition. oup.com The design of anion sensors often involves incorporating such features to achieve high affinity and selectivity for target anions. mdpi.comrsc.org For example, urea-based sensors effectively recognize anions through hydrogen bonding, and the signaling can be detected through changes in spectroscopic properties. mdpi.com

Applications of 2 Cyano N Isobutylacetamide As a Synthetic Precursor and in Materials Science

Precursor for Heterocyclic Compound Synthesis.ambeed.comtubitak.gov.tr

2-Cyano-N-isobutylacetamide serves as a key starting material in the synthesis of various heterocyclic compounds. ambeed.comtubitak.gov.tr The presence of both a reactive methylene (B1212753) group adjacent to the cyano group and an amide functionality allows for a range of cyclization reactions, leading to the formation of important ring systems. tubitak.gov.trekb.eg

Synthesis of Thiophene Derivatives.researchgate.net

One of the notable applications of this compound is in the Gewald reaction, a well-established method for synthesizing polysubstituted 2-aminothiophenes. derpharmachemica.comwikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile like this compound, and elemental sulfur in the presence of a base. derpharmachemica.comwikipedia.orgorganic-chemistry.org

In a specific example, this compound is reacted with a cyclic ketone and sulfur to produce piperidinothiophene derivatives. researchgate.net The resulting 2-aminothiophene can be further functionalized, for instance, by forming Schiff bases, to create a library of compounds with potential biological activities. researchgate.net The general scheme for the Gewald reaction highlights the versatility of using different carbonyl compounds to achieve a variety of substituted thiophenes. nih.govarkat-usa.org

Table 1: Examples of Thiophene Derivatives from this compound Precursors

| Starting Material | Reagents | Resulting Thiophene Derivative | Reference |

|---|---|---|---|

| This compound, Cyclic Ketone | Sulfur, Diethylamine | 2-Amino-3-(isobutylcarboxamido)-substituted thiophene | researchgate.net |

| This compound, Aldehyde/Ketone | Sulfur, Base | 2-Amino-3-carboxamide thiophene | nih.gov |

Formation of Pyridones and Other Nitrogen-Containing Ring Systems.ambeed.com

The reactivity of this compound also extends to the synthesis of nitrogen-containing heterocycles such as pyridones. nih.govjmaterenvironsci.com Pyridone scaffolds are present in many biologically active compounds. jmaterenvironsci.commdpi.com The synthesis often involves the condensation of the active methylene group of the cyanoacetamide with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com

For instance, the reaction of N-substituted cyanoacetamides with enones or enals in the presence of a base like potassium t-butoxide can yield 3-cyano-2-pyridones. nih.gov The reaction conditions can be tuned to favor different pyridone products. nih.gov While direct examples utilizing this compound for pyridone synthesis are not extensively detailed in the provided results, the general reactivity of N-substituted cyanoacetamides strongly suggests its applicability in this area. nih.govjmaterenvironsci.com

Furthermore, the cyanoacetamide moiety is a recognized synthon for a wide array of nitrogenous heterocycles, including pyrimidines and other fused systems, underscoring the potential of this compound in this field. ekb.egnih.govresearchgate.netmdpi.com

Role in Polymer Chemistry and Functionalized Materials.chembk.com

While specific details on the direct use of this compound in polymer chemistry are limited in the search results, its structural features suggest potential applications. The nitrile group can be a site for polymerization or modification of polymers. Compounds with similar functionalities are used as building blocks for functionalized materials. The amide group can participate in hydrogen bonding, influencing the properties of polymeric materials. The isobutyl group can impart specific solubility and thermal properties to a polymer chain.

Building Block in Complex Molecular Architectures.oup.com

The structure of this compound makes it a useful building block for creating more complex molecules. oup.com The reactivity of the cyanomethyl group allows for the introduction of this fragment into larger molecular scaffolds. oup.com For example, N-substituted acetamides, including N-isobutylacetamide, have been studied in the context of their chemical reactivity and the influence of the substituent on reaction rates. oup.com The electron-donating nature of the isobutyl group can influence the reactivity of the amide proton. oup.com This understanding is crucial when designing synthetic routes for complex molecules where this compound is a potential precursor.

Non-Clinical Bioactive Compound Design and Scaffold Discovery.

The core structure of this compound and its derivatives are of interest in the design of bioactive compounds for non-clinical research. The ability to readily form diverse heterocyclic structures makes it a valuable starting point for generating libraries of compounds for screening.

Scaffolds for Cysteine Protease Inhibition

The core structure related to this compound, specifically the N-cyano-acetamide moiety, serves as a crucial scaffold in the development of reversible inhibitors for cysteine proteases. google.com Cysteine proteases, such as cathepsins K, S, F, L, and B, are implicated in a variety of diseases, including osteoporosis and autoimmune disorders. google.com The inhibitory mechanism relies on the unique chemical properties of the cyanamide (B42294) group. google.com

Research in this area has led to the synthesis of various cyanamide compounds designed to target these enzymes. google.com For instance, N-cyano-2-phenyl-acetamide has been utilized as a starting material in the synthesis of potent inhibitors. google.com The process involves the reaction of the N-cyano-acetamide derivative with other chemical entities to build more complex molecules that fit into the active site of the target protease. google.com While classical peptoids contain N-substituted glycine (B1666218) groups, the novel inhibitors developed from these scaffolds are distinguished by the presence of an acyclic cyanamide moiety, which is critical for their inhibitory activity. google.com The active site of a cysteine protease features a cysteine residue whose nucleophilicity is enhanced by a nearby histidine residue. google.com The cyanamide group of the inhibitor interacts with this active site. google.com

The development of these inhibitors often involves multi-step synthetic pathways. A typical starting point is a compound like N-cyano-2-phenyl-acetamide, which is then elaborated upon. google.com For example, a related intermediate, 2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-isobutyl-acetamide, highlights the incorporation of the N-isobutylacetamide structure into more complex molecules designed for biological activity. google.com The synthesis of such compounds demonstrates the utility of the underlying acetamide (B32628) framework in building a diverse library of potential therapeutic agents. google.combiorxiv.org The goal is to create inhibitors that are selective for specific cysteine proteases, thereby reducing potential side effects. stanford.edu

The broader class of 2-cyanoacrylamide derivatives has also been explored for its potential as reversible covalent inhibitors, where the cyano group can react with cysteine residues in proteins. nih.gov This highlights the general importance of the cyano functional group in the design of this class of inhibitors. nih.gov

Applications in Analytical Chemistry Methods

The N-isobutylacetamide structure, a core component of this compound, has been utilized in analytical studies focused on understanding the conformation of peptides and proteins. oup.com A method based on the hydrogen-chlorine exchange of amide NH protons, monitored by ¹H NMR spectroscopy, helps to distinguish between intramolecularly hydrogen-bonded and solvent-exposed amide groups. oup.com

In these studies, various N-substituted acetamides, including N-isobutylacetamide, are used as model compounds to investigate the influence of different substituent groups on the rate of the H-Cl exchange reaction. oup.com The isobutyl group in N-isobutylacetamide is considered an electron-donating group. oup.com Its effect on the reactivity of the amide proton was compared to compounds with electron-withdrawing groups, such as N-cyanomethylacetamide. oup.com

The research found that electron-withdrawing groups increase the positive charge density on the amide proton, making the H-Cl exchange reaction faster. oup.com Conversely, electron-donating groups like isobutyl have the opposite effect. oup.com This analytical method provides insights into the electronic environment of amide protons, which can be correlated to their hydrogen-bonding status in larger peptides. oup.com The differing reaction rates serve as a rapid and clear way to probe molecular structure and conformation. oup.com

| Compound Name | Substituent Group (R) | Electronic Effect of R | Relative Effect on Reaction Rate |

|---|---|---|---|

| N-Cyanomethylacetamide | -CH₂CN | Electron-withdrawing | Faster |

| N-Isobutylacetamide | -CH₂CH(CH₃)₂ | Electron-donating | Slower |

Role in Flavor Chemistry Research

The compound N-isobutylacetamide, which constitutes the backbone of this compound, has been identified as a component of cheese flavor. massey.ac.nz Flavor chemistry research aims to identify the specific chemical compounds responsible for the characteristic taste and aroma of foods. acs.org The flavor of cheese is particularly complex, resulting from the degradation of milk proteins, fats, and carbohydrates into a mixture of volatile and non-volatile compounds. massey.ac.nz

In a study analyzing the important flavor compounds in various cheeses, N-isobutylacetamide was listed as a key compound contributing to the flavor profile of Camembert cheese. massey.ac.nz Its identification was part of a broader effort to understand the "component balance theory," which posits that the unique flavor of a particular cheese arises from the correct balance of a mixture of many different compounds. massey.ac.nz

The analytical techniques used in such research, like gas chromatography-olfactometry (GC-O), allow scientists to separate individual volatile compounds from a food sample and assess their aroma characteristics. massey.ac.nz The identification of N-isobutylacetamide establishes the relevance of this class of amides in the field of flavor science and provides a basis for further investigation into how its structural analogs, such as this compound, might contribute to or modify food flavors. massey.ac.nz

| Compound Name |

|---|

| Nonan-2-one |

| Oct-1-en-3-ol |

| N-isobutylacetamide |

| 2-Phenylethanol |

| 2-Phenylethylacetate |

| Heptan-2-ol |

| Ammonia |

| Isovaleric acid |

| Isobutyric acid |

Research Gaps and Future Directions

Exploration of Novel Synthetic Pathways for Derivatization

The synthesis of 2-cyano-N-isobutylacetamide itself is not extensively documented in academic literature, presenting an immediate area for research. Plausible synthetic routes can be inferred from established methods for analogous compounds. One potential pathway involves the nucleophilic substitution of a 2-halo-N-isobutylacetamide with a cyanide salt, such as sodium cyanide. Another viable method is the amidation of ethyl cyanoacetate (B8463686) with isobutylamine (B53898), a common approach for preparing N-substituted cyanoacetamides. orgsyn.org

Beyond its initial synthesis, the derivatization of the this compound moiety is a rich field for exploration. The presence of the active methylene (B1212753) group, the cyano group, and the amide functionality offers multiple sites for chemical modification. Future research should focus on developing novel synthetic pathways to a diverse range of derivatives.

Key areas for investigation include:

Knoevenagel Condensation: The active methylene group is expected to readily participate in Knoevenagel condensation reactions with various aldehydes and ketones. nih.gov This would lead to the formation of α,β-unsaturated cyanoacetamide derivatives, which are valuable precursors for a variety of heterocyclic compounds.

Synthesis of Heterocycles: 2-Cyanoacetamides are well-established synthons for nitrogen-containing heterocycles like pyridines, pyrimidines, and thiazoles. ekb.eg Systematic investigation of the reaction of this compound with various bifunctional reagents would likely yield a library of novel heterocyclic compounds with potential biological activities.

Modification of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization.

N-Alkylation/Arylation: The amide nitrogen, while generally less reactive, could potentially undergo substitution reactions under specific conditions.

A systematic study of these derivatization pathways will be crucial to unlocking the full potential of this compound as a versatile building block in organic synthesis.

Deeper Mechanistic Understanding of Key Reactions and Transformations

A thorough mechanistic understanding of the reactions involving this compound is essential for optimizing reaction conditions and predicting the formation of desired products. While the general mechanisms of reactions like the Knoevenagel condensation are well-understood, the specific influence of the N-isobutyl group on reaction rates and stereoselectivity warrants detailed investigation.

Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of key transformations. This could involve:

Kinetic Studies: Monitoring reaction rates under various conditions (temperature, catalyst, solvent) to determine rate laws and activation parameters.

Isotope Labeling Studies: Using isotopically labeled reactants to trace the path of atoms throughout a reaction.

Spectroscopic Monitoring: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize reaction intermediates.

Computational Modeling: Employing quantum chemical calculations to map potential energy surfaces, locate transition states, and calculate reaction barriers. nih.gov

A deeper mechanistic insight will not only be of fundamental academic interest but will also provide practical guidance for the efficient synthesis of complex molecules derived from this compound.

Advanced Spectroscopic Characterization for Dynamic Processes

Predicted Spectroscopic Data for this compound:

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the isobutyl group (doublet for the methyl groups, multiplet for the methine proton), a doublet for the methylene protons adjacent to the amide nitrogen, a singlet for the methylene protons adjacent to the cyano group, and a broad singlet for the amide proton. oup.com |

| ¹³C NMR | Resonances for the isobutyl carbons, the methylene carbon adjacent to the amide, the methylene carbon adjacent to the cyano group, the cyano carbon, and the carbonyl carbon. nih.govnih.gov |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch (Amide I band), the N-H bend (Amide II band), and the C≡N stretch of the nitrile group. unl.edu |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₇H₁₂N₂O (140.18 g/mol ), along with characteristic fragmentation patterns. nist.gov |

Beyond static characterization, advanced spectroscopic techniques could be employed to study dynamic processes such as conformational changes and intermolecular interactions. Techniques like variable-temperature NMR could provide insights into rotational barriers around the amide bond.

Computational Prediction of Novel Reactivity and Intermolecular Interactions

Computational chemistry offers a powerful tool for predicting the reactivity and intermolecular interactions of this compound, guiding future experimental work. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a range of molecular properties. dntb.gov.uaresearchgate.net

Potential Computational Studies:

| Research Area | Computational Methodologies | Predicted Outcomes |

| Reactivity Prediction | Calculation of frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui functions. | Identification of the most likely sites for nucleophilic and electrophilic attack, predicting the outcome of various reactions. |

| Intermolecular Interactions | Molecular docking simulations with biological macromolecules, and calculations of interaction energies with other molecules. | Prediction of potential binding modes to enzyme active sites or receptors, and understanding of self-assembly behavior. nih.gov |

| Physicochemical Properties | Calculation of properties such as lipophilicity (logP), polar surface area (PSA), and other descriptors relevant to drug-likeness (e.g., Lipinski's Rule of Five). researchgate.net | Assessment of the potential of derivatives for pharmaceutical applications. |

These computational studies can significantly accelerate the research and development process by prioritizing synthetic targets and providing a theoretical framework for understanding experimental observations.

Design and Synthesis of Advanced Functional Materials Integrating the Moiety

The cyanoacetamide moiety is known to be a component in various functional materials, including polymers and resins. chemimpex.com The unique combination of a polar cyano group and a hydrogen-bonding amide group suggests that this compound and its derivatives could be valuable building blocks for new materials.

Potential Applications in Materials Science:

Polymer Synthesis: The compound could be incorporated into polymer chains as a monomer or a cross-linking agent to enhance properties like thermal stability and chemical resistance.

Corrosion Inhibitors: Cyanoacetamide derivatives have been shown to act as effective corrosion inhibitors for metals. researchgate.net The N-isobutyl derivative could be investigated for its potential to protect various metal surfaces.

Nonlinear Optical Materials: The presence of electron-withdrawing (cyano) and electron-donating (amide) groups can lead to significant molecular hyperpolarizability, a key property for second-order nonlinear optical materials.

Future work in this area should involve the synthesis and characterization of polymers and other materials incorporating the this compound unit, followed by a thorough evaluation of their physical and chemical properties.

Investigation of Broader Academic Applications Beyond Current Scope

The full range of academic applications for this compound is yet to be explored. Based on the chemistry of related compounds, several intriguing research avenues can be proposed.

Medicinal Chemistry: Numerous patents describe complex molecules containing the N-isobutylacetamide moiety for various therapeutic targets, suggesting its potential as a pharmacophore or a scaffold in drug discovery. google.comgoogle.com Systematic screening of a library of this compound derivatives for various biological activities could uncover new lead compounds.

Agrochemicals: The cyanoacetamide core is present in some herbicides and pesticides. chemimpex.com The N-isobutyl derivative could be explored for its potential as a novel agrochemical.

Flavor Chemistry: N-isobutylacetamide has been identified as a flavor compound in some cheeses. While the addition of a cyano group would significantly alter its properties, the potential for its derivatives to act as flavor modifiers could be a niche area of investigation.

The exploration of these broader applications will require interdisciplinary collaboration between synthetic chemists, biologists, materials scientists, and food chemists. The foundational research outlined in the preceding sections will be critical to enabling these more applied studies.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-cyano-N-isobutylacetamide in laboratory settings?

- Methodological Answer :

- Use chemical protective gloves (e.g., JIS T 8116 compliant) and safety goggles (JIS T 8147 standard) to prevent skin/eye contact.

- Store in well-ventilated areas with tightly sealed containers to avoid inhalation risks.

- In case of skin exposure, wash immediately with soap and water; for eye contact, rinse with water for ≥15 minutes and seek medical attention.

- Dispose of waste via approved hazardous waste facilities .

Q. What synthetic methodologies are commonly employed for preparing this compound derivatives?

- Methodological Answer :

- Reflux reactions using toluene/water mixtures (e.g., 8:2 ratio) with sodium azide (1.5x molar excess) for 5–7 hours.

- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via crystallization (ethanol) or liquid-liquid extraction (ethyl acetate).

- Post-reaction, remove solvents under reduced pressure and validate purity using melting point analysis .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- FTIR : Confirm cyano (C≡N) stretches at ~2200–2250 cm⁻¹ and amide (N-H) bands at ~3300 cm⁻¹.

- NMR : Use ¹H NMR to identify isobutyl protons (δ 0.9–1.2 ppm for CH₃ groups) and ¹³C NMR for carbonyl (C=O) at ~170 ppm.

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during cyanoacetamide synthesis?

- Methodological Answer :

- Conduct Design of Experiments (DoE) to evaluate solvent polarity (e.g., DMF vs. toluene), temperature (60–100°C), and catalyst loading (e.g., DBU or K₂CO₃).

- Use HPLC to quantify by-products (e.g., unreacted precursors or hydrolysis products) and adjust stoichiometric ratios.

- Apply kinetic studies to identify rate-limiting steps and improve reaction efficiency .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Cross-validate computational models (DFT or MD simulations) with solvent-corrected parameters (e.g., COSMO-RS for solvation effects).

- Re-examine experimental conditions (e.g., moisture levels, oxygen sensitivity) that may alter reactivity pathways.

- Use isotopic labeling (e.g., ¹⁵N or ¹³C) to trace mechanistic intermediates and validate theoretical pathways .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Combine 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity.

- Compare experimental IR/Raman spectra with simulated spectra from computational tools (e.g., Gaussian).

- Validate crystallographic data (XRD) against predicted crystal packing using software like Mercury .

Q. What advanced analytical methods are suitable for studying degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Perform accelerated stability studies (e.g., 40°C/75% RH) and analyze degradation products via LC-MS/MS.

- Use quantum mechanical calculations (e.g., transition state modeling) to predict hydrolysis or oxidation pathways.

- Validate degradation kinetics using Arrhenius plots to extrapolate shelf-life under standard conditions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Establish dose-response curves (IC₅₀/EC₅₀) in cell-based assays (e.g., cancer cell lines) with positive/negative controls.

- Use ANOVA to assess statistical significance across replicates and minimize batch effects.

- Incorporate metabolomic profiling (e.g., UPLC-QTOF-MS) to correlate bioactivity with metabolic perturbations .

Q. What approaches mitigate biases in data interpretation during structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.